托拉塞米羧酸

描述

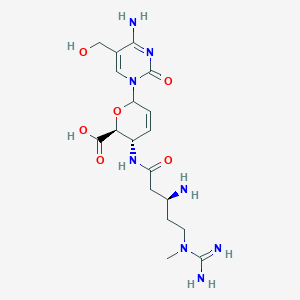

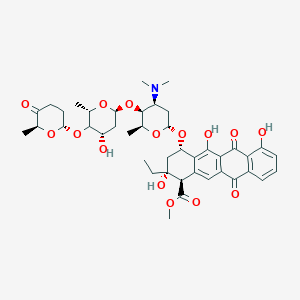

Torsemide Carboxylic Acid is a derivative of Torsemide, a loop diuretic of the sulfonylurea class. It's primarily known for its pharmaceutical applications, particularly in diuretic therapy. The compound's study encompasses various aspects, including its synthesis, molecular structure, and physicochemical properties.

Synthesis Analysis

Torsemide derivatives like [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]-carbamic acid, butyl ester (TOBC) have been synthesized through crystallization processes from organic solvents like 1-butanol (Rollinger, Gstrein, & Burger, 2002). This highlights the complex nature of synthesizing such derivatives, involving careful selection of solvents and conditions.

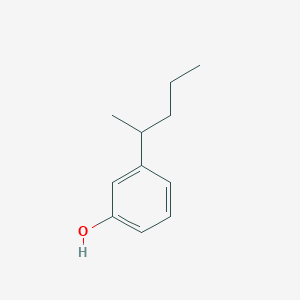

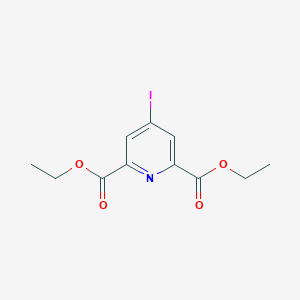

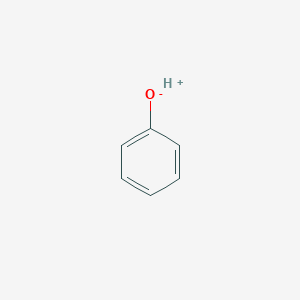

Molecular Structure Analysis

The molecular structure of Torsemide and its derivatives is crucial in determining its physicochemical properties. Techniques like Fourier transform infrared and Raman spectroscopy, and X-ray powder diffractometry are employed to understand the molecular arrangement and structure of these compounds (Rollinger et al., 2002).

Chemical Reactions and Properties

Torsemide's stability and reactivity under different conditions, like exposure to light, acid, and alkali, have been studied. Its degradation follows first-order kinetics, and its aqueous solution is stable under sunlight (Kamil, Shantier, & Gadkariem, 2020). This indicates its relatively stable nature under various conditions.

Physical Properties Analysis

The physical properties of Torsemide, such as hygroscopicity, relative stability, true density, and heat of solutions, are studied to understand its behavior in different environments (Rollinger et al., 2002). These properties are essential for determining its handling and storage requirements.

Chemical Properties Analysis

The chemical properties, like solubility and reaction kinetics, are vital for understanding the compound's behavior in biological systems and during manufacturing processes. For instance, different forms of Torsemide show varying solubilities, which can affect its efficacy and application (Rollinger et al., 2002).

科学研究应用

醛固酮分泌抑制:托拉塞米已被证明在体外抑制醛固酮分泌,这可能解释了它与其他利尿剂相比钾流失减少的原因 (Goodfriend 等, 1998).

心力衰竭治疗:几项研究表明,托拉塞米在改善心力衰竭患者的功能状态和减少住院方面可能比呋塞米更有效。然而,需要更多随机数据来确认其有效性 (Peters 等, 2021), (Buggey 等, 2015).

缓蚀:发现托拉塞米作为盐酸介质中低碳钢的缓蚀剂比呋塞米更有效,表明其在工业应用中的潜力 (Hari Kumar & Karthikeyan, 2013).

慢性充血性心力衰竭管理:口服托拉塞米可有效减轻慢性充血性心力衰竭患者的体重和水肿,同时保持电解质平衡 (Patterson 等, 1994).

稳定性分析:研究表明,托拉塞米在酸和碱中不稳定,但在阳光下稳定。这一发现对其在制药环境中的储存和处理具有重要意义 (Kamil 等, 2020).

光敏性和药物相互作用:托拉塞米可引起光敏性苔藓样反应,对于对磺胺类药物过敏的患者应慎用,因为可能发生交叉反应 (Byrd & Ahmed, 1997).

犬的血液和尿液电解质水平:在兽医学中,托拉塞米可有效改善充血性心力衰竭犬的血液和尿液电解质水平,突显了其在动物健康中的潜在用途 (Caro-Vadillo 等, 2007).

药代动力学研究:托拉塞米一直是药代动力学研究的主题,包括对其在血浆和尿液中的分析,这对于了解其治疗功效和安全性至关重要 (March 等, 1990).

未来方向

属性

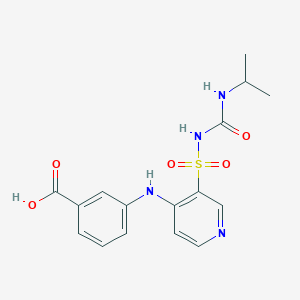

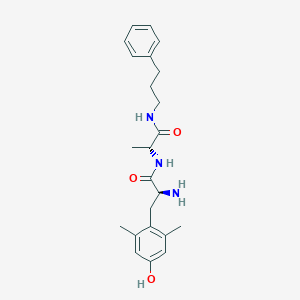

IUPAC Name |

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPRBNDLCZQUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Torsemide Carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)